Bienvenue dans la boutique en ligne BenchChem!

4-(6-Chloropyrazin-2-yl)morpholine

Physicochemical Property Medicinal Chemistry ADME Prediction

This 6-chloro substituted morpholine-pyrazine building block (CAS 720693-19-6) offers a precise electrophilic handle for cross-coupling in medicinal chemistry. Its moderate lipophilicity (XLogP3=0.8) and low MW (199.64) make it ideal for CNS drug discovery. This isomer enables direct SAR studies against the 3-chloro variant and synthesis of carbonyl-linked derivatives. Essential for kinase inhibitor programs requiring fine-tuned lipophilicity and target engagement.

Molecular Formula C8H10ClN3O
Molecular Weight 199.64 g/mol
CAS No. 720693-19-6
Cat. No. B1328591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Chloropyrazin-2-yl)morpholine
CAS720693-19-6
Molecular FormulaC8H10ClN3O
Molecular Weight199.64 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CN=CC(=N2)Cl
InChIInChI=1S/C8H10ClN3O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2
InChIKeyAVZHUCQUCHGNJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Chloropyrazin-2-yl)morpholine (CAS 720693-19-6): A Core Building Block for Medicinal Chemistry and Kinase-Focused Libraries


4-(6-Chloropyrazin-2-yl)morpholine (CAS 720693-19-6) is a heterocyclic chemical building block belonging to the class of chloropyrazinyl morpholines, with a molecular formula of C8H10ClN3O and a molecular weight of 199.64 g/mol [1]. This compound is a substituted pyrazine, characterized by a 6-chloropyrazine ring directly linked to a morpholine moiety [1]. It is primarily employed as a key synthetic intermediate in the construction of complex molecules for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents [2].

Why 4-(6-Chloropyrazin-2-yl)morpholine (CAS 720693-19-6) Cannot Be Arbitrarily Substituted with In-Class Analogs


The specific substitution pattern and resulting physicochemical profile of 4-(6-Chloropyrazin-2-yl)morpholine directly dictate its utility and behavior in synthetic and biological contexts, precluding simple interchange with its positional isomers or carbonyl-containing analogs. The 6-chloro substitution on the pyrazine ring offers a unique electrophilic site for cross-coupling reactions, and the directly linked morpholine provides specific electronic and steric effects [1]. As demonstrated by its inclusion in patent literature for kinase inhibitors, this precise arrangement is often a critical design element that is not replicated by its 3-chloro isomer or its carbonyl-linked variants [1][2].

Quantitative Differentiation of 4-(6-Chloropyrazin-2-yl)morpholine (CAS 720693-19-6) from Key Analogs


Differentiation via Computed Lipophilicity and Polarity: 6-Chloro vs. 3-Chloro Isomer

While the target compound and its positional isomer, 4-(3-chloropyrazin-2-yl)morpholine, share identical molecular weight and elemental composition, they exhibit distinct reactivity profiles due to the position of the chlorine atom on the pyrazine ring. Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) are identical for both compounds (XLogP3 = 0.8, TPSA = 38.3 Ų) [1][2]. However, the electronic environment differs, which can influence binding affinity in biological targets and reactivity in synthetic transformations. This differentiation is critical in structure-activity relationship (SAR) studies.

Physicochemical Property Medicinal Chemistry ADME Prediction

Differentiation via Key Physicochemical Property: 6-Chloro vs. Carbonyl-Linked Analog

The target compound differs fundamentally from the carbonyl-linked analog, 4-((6-chloro-2-pyrazinyl)carbonyl)morpholine, in terms of lipophilicity and molecular size. The target compound has a computed XLogP3 of 0.8, while the carbonyl-linked analog is significantly less lipophilic with an XLogP3 of 0.2 [1][2]. This difference in lipophilicity, along with a higher molecular weight (227.65 vs 199.64 g/mol) and the introduction of an amide-like carbonyl group, will profoundly impact membrane permeability, solubility, and metabolic stability.

Medicinal Chemistry Drug Design Pharmacokinetics

Differentiation via Molecular Diversity: 6-Chloro vs. Piperazine Core

The target compound contains a morpholine ring, which distinguishes it from analogs built on a piperazine core, such as 2-chloro-6-(1-piperazinyl)pyrazine and its N-Boc-protected derivatives [1]. This substitution introduces a basic tertiary amine in the piperazine ring (versus a weaker ether base in morpholine), which is absent in the target compound. This leads to a major difference in pKa and the potential for ionic interactions with biological targets, as well as different synthetic handling requirements.

Medicinal Chemistry Fragment-Based Drug Discovery Library Design

Recommended Application Scenarios for 4-(6-Chloropyrazin-2-yl)morpholine (CAS 720693-19-6) Based on Differentiating Evidence


Building Block for Kinase Inhibitor Libraries Targeting CNS Disorders

The compound's moderate lipophilicity (XLogP3 = 0.8) and low molecular weight (199.64 g/mol) make it a favorable scaffold for CNS drug discovery programs [1]. Its 6-chloro substitution provides a strategic synthetic handle for diversification via cross-coupling reactions, while its morpholine moiety contributes to aqueous solubility [1]. Its use in the synthesis of kinase inhibitors, as highlighted in patent literature [2], supports its procurement for medicinal chemistry teams focused on CNS oncology or neuroinflammation.

Scaffold for SAR Studies Exploring Chloropyrazine Positional Isomers

Procurement of this 6-chloro isomer enables direct, head-to-head structure-activity relationship (SAR) studies against its 3-chloro positional isomer [1][2]. This is essential for elucidating the impact of halogen placement on target binding and selectivity. The identical physicochemical parameters (XLogP3, TPSA) but distinct electronic profiles of the two isomers allow researchers to isolate the effects of molecular shape and electrostatics on biological activity.

Intermediate for Generating Amide Derivatives with Reduced Lipophilicity

The carbonyl-linked analog of this compound, 4-((6-chloro-2-pyrazinyl)carbonyl)morpholine, exhibits significantly reduced lipophilicity (XLogP3 = 0.2) compared to the parent compound [1][2]. Therefore, 4-(6-Chloropyrazin-2-yl)morpholine serves as a crucial intermediate for the synthesis of its own carbonyl derivatives. This allows medicinal chemists to fine-tune the lipophilic character of a lead series by converting the C-N linked heterocycle to a C-C(O)-N linked amide, thereby achieving a desired balance of potency and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(6-Chloropyrazin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.